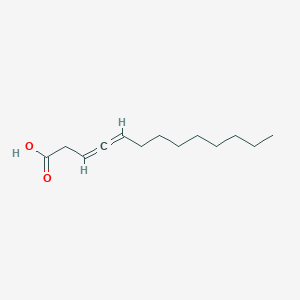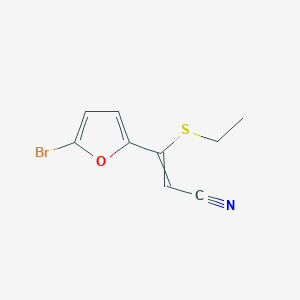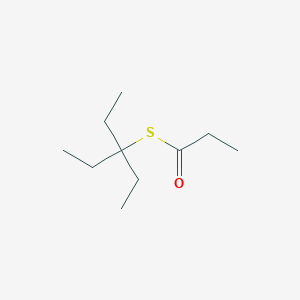
Trideca-3,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trideca-3,4-dienoic acid is a conjugated dienoic acid characterized by the presence of two double bonds in its carbon chain. This compound is part of a broader class of conjugated dienes, which are known for their unique chemical properties and reactivity due to the delocalization of pi electrons across the double bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trideca-3,4-dienoic acid can be achieved through various methods. One common approach involves the use of alkyne elementometalation followed by Pd-catalyzed cross-coupling reactions . This method allows for high selectivity and purity of the desired product. Another method involves the use of acid-catalyzed or base-catalyzed methylester preparation, which is efficient in preventing artificial isomerization and the formation of byproducts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using Pd-catalyzed alkenylation (Negishi coupling) due to its high selectivity and efficiency . This method is preferred for its ability to produce the compound in high yields and with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Trideca-3,4-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of conjugated double bonds makes it particularly reactive in cycloaddition reactions, such as the Diels-Alder reaction .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include Pd-catalysts for cross-coupling reactions, hydrazine for partial reduction, and maleic anhydride for adduct formation . Reaction conditions often involve moderate temperatures and specific solvents to ensure high selectivity and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, cycloaddition reactions typically yield cyclic compounds, while reduction reactions can produce partially or fully saturated derivatives .
Wissenschaftliche Forschungsanwendungen
Trideca-3,4-dienoic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its derivatives are studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties . In industry, it is used in the production of polymers and other materials due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of trideca-3,4-dienoic acid involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation
Eigenschaften
CAS-Nummer |
112146-19-7 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h9,11H,2-8,12H2,1H3,(H,14,15) |
InChI-Schlüssel |
QUWZSYKEKKIPGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=C=CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)
![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)







![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)



